molecular formula C7H6ClN3O B15214414 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one

Cat. No.: B15214414
M. Wt: 183.59 g/mol
InChI Key: GVPQFGLLBPHMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one is a pyrimidine-based heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry research, particularly for investigating novel anticancer and anti-inflammatory therapeutic agents. This chloro-substituted pyrimidopyridazinone derivative has demonstrated considerable research potential due to its multifaceted biological activity and distinctive mechanism of action. In recent pharmacological studies, this compound has exhibited potent cytotoxic activity against human cancer cell lines , including HCT-116 colorectal carcinoma cells and MCF-7 breast cancer cells, with demonstrated IC50 values in the micromolar range . The compound's antiproliferative mechanism involves cell cycle arrest at the G0/G1 phase and modulation of key apoptotic regulators, significantly increasing expression of pro-apoptotic proteins p53 and Bax while reducing expression of pro-survival protein Bcl-2 . This coordinated regulation of apoptotic pathways positions it as a valuable research tool for investigating cell death mechanisms in malignant cells. Beyond its anticancer properties, this pyrimidopyridazinone derivative shows significant anti-inflammatory activity by effectively inhibiting nitric oxide (NO) production in macrophage models and downregulating cyclooxygenase-2 (COX-2) enzyme expression in LPS-activated immune cells . Researchers have observed that it induces a statistically significant decrease in the gene expression of various pro-inflammatory cytokines (IL-6, IL-8, IL-1β, TNF-α) and chemokines (CCL2, CXCL1, CXCL2, CXCL3), highlighting its broad immunomodulatory potential . These properties make it particularly interesting for studying inflammatory signaling pathways and developing novel anti-inflammatory interventions. The compound's chemical structure incorporates the privileged pyrimidine pharmacophore , which is present in essential nucleic acids and numerous clinically approved pharmaceuticals, including anticancer (5-fluorouracil), antiviral (idoxuridine), and anti-HIV (zidovudine) medications . This structural feature enhances its interest as a scaffold for drug discovery applications. The chloro-substituent at position 7 appears critical for optimal bioactivity, as structure-activity relationship studies indicate this specific analog demonstrates superior potency compared to other derivatives in its series . Research Applications: • Investigation of apoptosis mechanisms in cancer models • Study of cell cycle regulation and checkpoint controls • Exploration of inflammatory signaling pathways • Development of novel chemotherapeutic strategies • Structure-activity relationship studies of heterocyclic compounds • Molecular target identification and validation Handling Notes: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound appropriately using personal protective equipment and implement proper safety precautions. For complete handling, storage, and safety information, please refer to the material safety data sheet.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

7-chloro-3,4-dihydropyrimido[1,2-b]pyridazin-2-one

InChI

InChI=1S/C7H6ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-2H,3-4H2

InChI Key

GVPQFGLLBPHMMY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC1=O)C=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one Derivatives

  • Structure: Shares a pyrimido core but replaces the pyridazinone ring with an oxazinone moiety.
  • Key Modifications : Alkyl groups at the C4 position (e.g., compound 20a with dual methyl groups) enhance selectivity for mutant EGFR (L858R/T790M) over wild-type EGFR.
  • Activity : Compound 20a exhibits potent inhibition (IC₅₀ = 4.5 nM), driven by interactions with the Met790 gatekeeper residue .
  • Comparison: The absence of an oxazinone ring in the target compound may reduce EGFR affinity but improve metabolic stability due to reduced ring strain.

Dichlorophenyl-Substituted Pyrimido[1,2-b]pyridazinones

  • Examples: 7-(3,4-Dichlorophenyl)-2,3-dimethyl-4H-thieno-pyrimido-pyridazin-4-one (9) 2-(3,4-Dichlorophenyl)-tetrahydro-benzothieno-pyrimido-pyridazinone (10) .
  • Comparison : The target compound’s simpler chloro substituent at position 7 may offer better solubility and fewer pharmacokinetic liabilities compared to dichlorophenyl analogs.

3,4-Dihydro-2H-pyrimido[1,2-a]indol-10-ones

  • Structure: Fuses a pyrimidine ring with an indole system instead of pyridazinone.
  • Activity : Acts as caspase inhibitors (e.g., Caspase 3), with SAR studies emphasizing the role of the dihydro moiety in conformational flexibility for enzyme binding .

5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one

  • Structure: Features a pyrimido[4,5-d]pyrimidinone core with chlorine at position 5 and a methyl group at position 3.
  • Key Differences : The chlorine position (5 vs. 7) and additional methyl group introduce steric and electronic variations.

Critical Analysis of Contradictions and Gaps

  • Contradictions: shows that substituent positions (e.g., C5 vs. C7) in indenoindoles significantly affect kinase inhibition, but analogous data for pyrimido-pyridazinones is absent .
  • Gaps: No direct IC₅₀ or in vivo data for the target compound limits functional comparison.

Biological Activity

7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4ClN3O
  • Molecular Weight : 181.58 g/mol
  • CAS Number : 88820-50-2

Biological Activity Overview

The biological activity of 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one has been investigated in various studies, revealing its potential as an anticancer agent and its influence on several cellular pathways.

Anticancer Activity

Several studies have highlighted the compound's cytotoxic effects against different cancer cell lines. For instance:

  • Cell Line Studies :
    • In vitro assays demonstrated significant cytotoxicity against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
    • A study reported that derivatives of this compound inhibited Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, indicating a strong potential for targeting specific cancer pathways .
Cell Line IC50 Value (µM) Remarks
MCF70.46 ± 0.04Breast Cancer
A5490.39 ± 0.06Lung Cancer
NCI-H46042.30Non-Small Cell Lung Cancer

The mechanisms through which 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in various cancer cell lines.
  • Autophagy Induction : Some derivatives have been shown to induce autophagy without triggering apoptosis, highlighting a dual mechanism that could be exploited for therapeutic purposes .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the compound:

  • Synthesis and Evaluation : Researchers synthesized a series of pyrimidine derivatives based on the core structure of 7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one and assessed their anticancer activity.
    • The most potent derivative exhibited an IC50 value of 0.01 µM against MCF7 cells, showcasing the potential for developing highly effective anticancer agents .

Q & A

Q. Q1. What are the established synthetic routes for 7-chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one?

Answer: The synthesis typically involves multi-step reactions starting from aminopyridazine derivatives. A common approach includes:

Core formation : Cyclization of 3-aminopyridazine derivatives with carbonyl-containing reagents (e.g., guanidine hydrochloride) under basic conditions (e.g., NaOH in ethanol) to form the pyrimido[1,2-b]pyridazinone scaffold .

Chlorination : Introduction of the chloro substituent at position 7 using chlorinating agents like POCl₃ or PCl₅ under reflux conditions .

Purification : Column chromatography or recrystallization to isolate the final product.
Key parameters include reaction temperature (often 60–100°C), solvent selection (DMF, ethanol), and stoichiometric control of reagents to avoid side products .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential?

Answer: Critical characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring structure.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray crystallography : To resolve the 3D structure and confirm regiochemistry, as seen in related pyrimido-pyridazine derivatives .
  • FT-IR spectroscopy : Identification of carbonyl (C=O) and NH stretches.
    Basic characterization should prioritize NMR and MS, while crystallography is reserved for resolving ambiguities .

Q. Q3. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .
  • Stability : Stable at room temperature in dry, dark conditions. Degradation occurs under strong acidic/basic conditions or prolonged UV exposure. Storage recommendations: desiccated at -20°C for long-term use .

Advanced Research Questions

Q. Q4. How can synthetic yields be optimized for large-scale production in academic settings?

Answer: Advanced optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) to accelerate cyclization steps .
  • Solvent engineering : Use of ionic liquids or microwave-assisted synthesis to enhance reaction rates and yields .
  • Process monitoring : Real-time HPLC or TLC to track intermediate formation and adjust conditions dynamically .
    For example, substituting DMF with THF improved yields by 15% in analogous pyridazinone syntheses .

Q. Q5. What computational methods are suitable for predicting the compound’s bioactivity or interaction with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) based on structural homology with active pyrimido-pyridazine derivatives .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity or redox potential .
  • MD simulations : Study stability in biological matrices (e.g., serum proteins) using GROMACS or AMBER .
    These methods guide hypothesis-driven experiments, reducing reliance on trial-and-error screening .

Q. Q6. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

Answer: Contradictions may arise from tautomerism or impurities. Mitigation strategies:

Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .

2D NMR techniques : HSQC and HMBC to assign ambiguous peaks .

Independent synthesis : Validate via alternative routes to confirm regiochemistry .
For instance, a reported δ 7.2 ppm shift in ¹H NMR was resolved as a tautomeric artifact using COSY analysis .

Q. Q7. What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor?

Answer:

  • In vitro assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against target kinases (e.g., EGFR, CDK2) .
  • Cell-based studies : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
    Dose-response curves and molecular dynamics simulations can correlate activity with structural features .

Q. Q8. How can solvent effects influence the compound’s reactivity in functionalization reactions?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions, enhancing reaction rates .
  • Protic solvents (ethanol, water) : Favor proton transfer in acid/base-mediated steps (e.g., dechlorination) .
  • Green solvents (Cyrene, PEG) : Reduce toxicity while maintaining efficiency in cyclization reactions .
    For example, switching from DMF to Cyrene improved atom economy by 20% in a related pyridazine synthesis .

Q. Q9. What strategies are effective for resolving low purity or byproduct formation during synthesis?

Answer:

  • Byproduct identification : LC-MS or GC-MS to detect impurities (e.g., dechlorinated derivatives) .
  • Purification optimization : Gradient elution in flash chromatography or preparative HPLC .
  • Reaction quenching : Rapid cooling after chlorination minimizes decomposition .
    In one case, adding a scavenger resin (e.g., QuadraPure™) reduced byproducts by 30% .

Q. Q10. How can the compound’s photostability be assessed for applications in light-sensitive assays?

Answer:

  • UV-Vis spectroscopy : Monitor absorbance changes under controlled UV exposure (e.g., 254 nm) .
  • HPLC stability studies : Quantify degradation products over time .
  • Accelerated aging tests : Expose samples to high-intensity light (e.g., 500 W/m²) and analyze via NMR/MS .
    Data from analogous compounds suggest a half-life of >48 hours under standard lab lighting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.